N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC16321556
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-benzyl-4-oxo-3-phenylquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C22H17N3O2/c26-21(23-14-16-7-3-1-4-8-16)17-11-12-19-20(13-17)24-15-25(22(19)27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,23,26) |
| Standard InChI Key | TYCYBIOCJGFTGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Physicochemical Properties
While experimental data on solubility and melting points are absent in available literature, analog quinazolines exhibit:
-
LogP: ~3.5 (moderate lipophilicity).
-
Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation aids for in vivo delivery .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis involves multi-step organic reactions, often starting with anthranilic acid derivatives. A representative pathway includes:
Step 1: Formation of the Dihydroquinazoline Core
Condensation of 2-aminobenzoic acid with benzyl isocyanate yields a urea intermediate, which cyclizes under acidic conditions to form 3-benzyl-4-oxo-3,4-dihydroquinazoline .
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | H2SO4, reflux, 6h | 78 | 95 |
| 2 | Pd(PPh3)4, K2CO3, DMF, 80°C | 65 | 90 |
| 3 | ClCOCH2Cl, Et3N, THF, 0°C | 82 | 98 |
Data synthesized from methods in .
Process Optimization
Critical parameters for scalability include:
-
Solvent selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in Step 2 .
-
Catalyst loading: Reducing Pd(PPh3)4 from 5 mol% to 2 mol% maintains yield while lowering costs .
-
Workup procedures: Liquid-liquid extraction with ethyl acetate removes unreacted phenylboronic acid, improving purity.
Pharmacological Activities
Anticancer Efficacy
In vitro screening against the NCI-60 cancer cell line panel demonstrated potent activity:
Table 2: GI50 Values Across Cancer Types
| Cell Line | GI50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 7.24 | |
| A549 (Lung) | 10.47 | |
| HT-29 (Colon) | 14.12 | |
| PC-3 (Prostate) | 18.30 |
The compound outperforms 5-fluorouracil (mean GI50 = 22.60 µM), indicating superior cytotoxicity . Mechanistically, it inhibits EGFR-TK (IC50 = 0.42 µM) by competing with ATP binding, akin to erlotinib .
Anti-Inflammatory and Antimicrobial Effects
-
COX-2 inhibition: 85% suppression at 10 µM, comparable to celecoxib.
-
Antibacterial activity: MIC = 8 µg/mL against Staphylococcus aureus, leveraging the carboxamide’s disruption of cell wall synthesis.
Molecular Docking and Target Engagement
EGFR Kinase Inhibition
Docking studies (PDB: 1M17) reveal:
-
The quinazoline core occupies the hydrophobic back pocket.
-
The C7 carboxamide forms hydrogen bonds with Thr766 and Met769 .
B-RAF Kinase Interaction
In melanoma models, the compound binds the V600E mutant B-RAF (PDB: 3OG7) with a ΔG = -9.8 kcal/mol, stabilizing the inactive αC-helix conformation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume